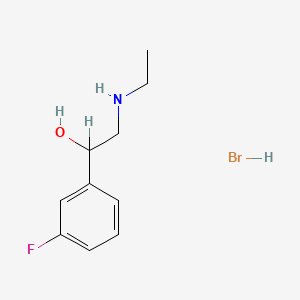
alpha-Ethylaminomethyl-3-fluorobenzyl alcohol hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Ethylaminomethyl-3-fluorobenzyl alcohol hydrobromide is a chemical compound with the molecular formula C10H14FNO.BrH and a molecular weight of 264.17 g/mol . This compound is known for its unique structure, which includes a fluorine atom attached to a benzyl alcohol moiety, along with an ethylaminomethyl group. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Ethylaminomethyl-3-fluorobenzyl alcohol hydrobromide typically involves the reaction of 3-fluorobenzyl alcohol with ethylamine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to maximize yield and minimize impurities. The final product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Alpha-Ethylaminomethyl-3-fluorobenzyl alcohol hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various amines or alcohols .
Scientific Research Applications
Alpha-Ethylaminomethyl-3-fluorobenzyl alcohol hydrobromide is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research on its potential therapeutic effects and interactions with biological targets.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which alpha-Ethylaminomethyl-3-fluorobenzyl alcohol hydrobromide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Alpha-Ethyl-3-fluorobenzyl alcohol: Similar structure but lacks the aminomethyl group.
3-Fluorobenzyl alcohol: Lacks both the ethyl and aminomethyl groups.
Alpha-Methyl-3-(trifluoromethyl)benzyl alcohol: Contains a trifluoromethyl group instead of a single fluorine atom .
Uniqueness
Alpha-Ethylaminomethyl-3-fluorobenzyl alcohol hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .
Properties
CAS No. |
349-26-8 |
|---|---|
Molecular Formula |
C10H15BrFNO |
Molecular Weight |
264.13 g/mol |
IUPAC Name |
2-(ethylamino)-1-(3-fluorophenyl)ethanol;hydrobromide |
InChI |
InChI=1S/C10H14FNO.BrH/c1-2-12-7-10(13)8-4-3-5-9(11)6-8;/h3-6,10,12-13H,2,7H2,1H3;1H |
InChI Key |
FNAHAEHCBKHAMT-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC(C1=CC(=CC=C1)F)O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















